molecular formula C16H16FNO2 B11559169 4-fluoro-N-(tetrahydrofuran-2-ylmethyl)naphthalene-1-carboxamide

4-fluoro-N-(tetrahydrofuran-2-ylmethyl)naphthalene-1-carboxamide

Cat. No.: B11559169
M. Wt: 273.30 g/mol
InChI Key: OWKAGTKPPSXIRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-FLUORO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-NAPHTHAMIDE is a synthetic organic compound characterized by the presence of a fluorine atom, a tetrahydrofuran ring, and a naphthamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-NAPHTHAMIDE typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the acid-catalyzed cyclization of 1,4-butanediol.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling with Naphthamide: The final step involves coupling the fluorinated tetrahydrofuran derivative with a naphthamide precursor using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-NAPHTHAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

4-FLUORO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-NAPHTHAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study molecular interactions and pathways.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-FLUORO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-NAPHTHAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s fluorine atom can enhance binding affinity and selectivity through hydrogen bonding and electrostatic interactions. The tetrahydrofuran ring can contribute to the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 4-FLUORO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-BENZAMIDE
  • 3-CHLORO-4-FLUORO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE

Uniqueness

4-FLUORO-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-NAPHTHAMIDE is unique due to its specific combination of a fluorine atom, tetrahydrofuran ring, and naphthamide group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.

Properties

Molecular Formula

C16H16FNO2

Molecular Weight

273.30 g/mol

IUPAC Name

4-fluoro-N-(oxolan-2-ylmethyl)naphthalene-1-carboxamide

InChI

InChI=1S/C16H16FNO2/c17-15-8-7-14(12-5-1-2-6-13(12)15)16(19)18-10-11-4-3-9-20-11/h1-2,5-8,11H,3-4,9-10H2,(H,18,19)

InChI Key

OWKAGTKPPSXIRZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C3=CC=CC=C32)F

solubility

>41 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.